(2S,4R)-4-Methoxy-2-methyl-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

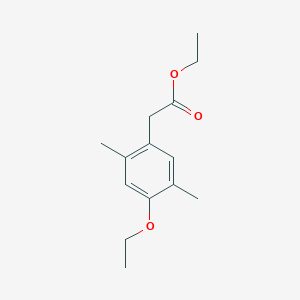

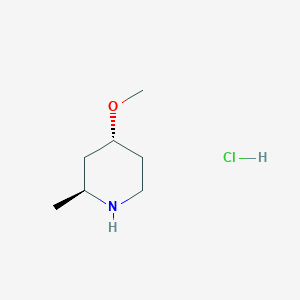

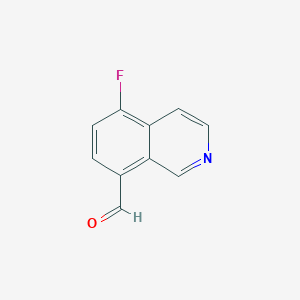

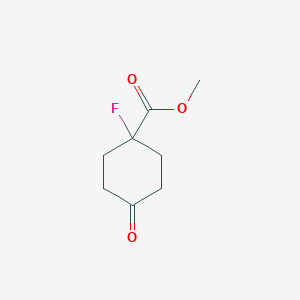

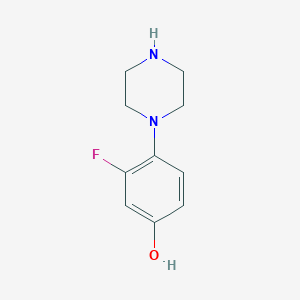

“(2S,4R)-4-Methoxy-2-methyl-piperidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It has an average mass of 165.661 Da and a monoisotopic mass of 165.092041 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the use of (2S,4R)-4-hydroxyproline as a raw material . For example, (2S,4R)-4-hydroxyproline has been used to synthesize the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline . A common method for changing the configuration of (2S,4R)-4-hydroxyproline is through the Mitsunobu reaction of triphenylphosphine and alcohol .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods . The compound has 2 defined stereocentres .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

MMPH has been used in various scientific research applications. It has been used as a catalyst in organic synthesis, as it can be used to promote the formation of carbon-carbon bonds. It has also been studied for its potential as a therapeutic agent, as it has been shown to exhibit anti-inflammatory and anti-bacterial properties. Additionally, MMPH has been studied for its role in biochemical and physiological processes, as it has been shown to be involved in the regulation of certain neurotransmitter receptors.

Wirkmechanismus

MMPH has been shown to act as an agonist of certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor. It binds to these receptors and activates them, leading to changes in the activity of the neurons that express them. This activation can lead to changes in behavior, mood, and other physiological processes.

Biochemical and Physiological Effects

MMPH has been studied for its potential to affect biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as the ability to regulate certain neurotransmitter receptors. Additionally, MMPH has been studied for its potential to affect the immune system, as it has been shown to modulate the activity of certain immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

MMPH has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, meaning that it is not easily degraded over time. However, MMPH is a synthetic compound and is not naturally occurring, meaning that it must be synthesized in the laboratory. Additionally, it is a chiral compound, meaning that the stereochemistry of the product must be carefully controlled in order to achieve the desired results.

Zukünftige Richtungen

There are several potential future directions for research on MMPH. One potential direction is to further investigate its potential as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, further research could be done to explore its potential to affect biochemical and physiological processes, as it has been shown to modulate the activity of certain neurotransmitter receptors and immune cells. Finally, further research could be done to explore its potential as a catalyst in organic synthesis, as it can be used to promote the formation of carbon-carbon bonds.

Synthesemethoden

MMPH can be synthesized through a process called the Mitsunobu reaction. This reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base. The resulting product is a piperidine compound with the desired stereochemistry. In the case of MMPH, the reaction involves the use of (2S,4R)-4-methyl-2-methoxy-piperidine and triphenylphosphine oxide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is then isolated and purified by recrystallization.

Eigenschaften

IUPAC Name |

(2S,4R)-4-methoxy-2-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVHXBYZLIKKMN-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)